molecular formula C20H19ClN4O3 B2767667 N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941938-98-3

N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2767667
CAS No.: 941938-98-3
M. Wt: 398.85
InChI Key: JBDFGPRCHGZSSR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-cyanophenyl group, a methoxyphenyl-piperazine moiety, and an oxoacetamide linkage, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and receptor binding.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the 4-(4-methoxyphenyl)piperazine intermediate.

    Introduction of the Chloro-Cyanophenyl Group: This intermediate is then reacted with 5-chloro-2-cyanobenzoyl chloride in the presence of a base such as triethylamine to introduce the chloro-cyanophenyl group.

    Formation of the Oxoacetamide Linkage: The final step involves the reaction of the resulting compound with oxalyl chloride to form the oxoacetamide linkage, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound’s effects on cellular pathways can lead to changes in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide: Similar structure but with a fluorine atom instead of a methoxy group.

    N-(5-chloro-2-cyanophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoacetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)20(27)19(26)23-18-12-15(21)3-2-14(18)13-22/h2-7,12H,8-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDFGPRCHGZSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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